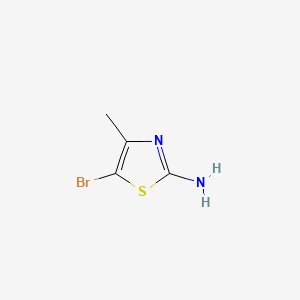

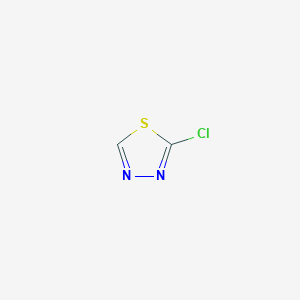

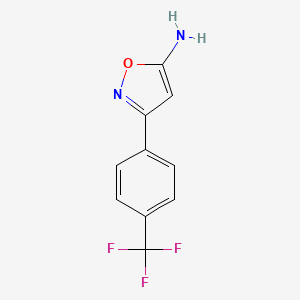

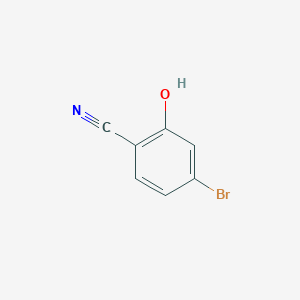

![molecular formula C8H4BrNO3 B1282134 6-ブロモ-2H-ベンゾ[e][1,3]オキサジン-2,4(3H)-ジオン CAS No. 24088-82-2](/img/structure/B1282134.png)

6-ブロモ-2H-ベンゾ[e][1,3]オキサジン-2,4(3H)-ジオン

説明

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that features a benzoxazine ring system with a bromine atom at the 6-position

科学的研究の応用

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents, antibacterial compounds, and other pharmaceuticals.

Materials Science: The compound is used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

作用機序

Target of Action

Similar compounds have been used in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Mode of Action

It’s worth noting that compounds with similar structures have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It’s known that similar compounds can interact with a variety of biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

It’s known that similar compounds have high gastrointestinal absorption , which can significantly impact their bioavailability.

Result of Action

Similar compounds have shown a broad range of biological activities, indicating that they can have diverse molecular and cellular effects .

Action Environment

It’s known that similar compounds are highly soluble in water and other polar solvents , which suggests that their action and stability can be influenced by the solvent environment.

生化学分析

Biochemical Properties

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of the enzyme-substrate complex. Additionally, 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can modulate the activity of certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione inhibits topoisomerase II, an enzyme crucial for DNA replication, by intercalating into the DNA strands . Additionally, it can modulate gene expression by acting as a transcription factor inhibitor, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and high temperatures . Long-term exposure to 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where doses above a certain level lead to significant toxicological responses .

Metabolic Pathways

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in altered metabolic flux and changes in metabolite levels, impacting overall cellular homeostasis .

Transport and Distribution

The transport and distribution of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is crucial for its activity and function. It has been observed to localize predominantly in the mitochondria and nucleus, where it can interact with mitochondrial DNA and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

準備方法

The synthesis of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-bromo-2-aminobenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired benzoxazine-dione compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

化学反応の分析

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in the synthesis of complex organic molecules.

類似化合物との比較

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be compared with other similar compounds, such as:

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar benzoxazine ring system but differs in the position of the bromine atom and the type of oxazine ring.

4H-Benzo[d][1,3]oxazines: These compounds have a different substitution pattern and are used in various applications, including as anticancer agents and enzyme inhibitors.

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate: This derivative has an additional ester group, which can influence its reactivity and biological activity.

The uniqueness of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione lies in its specific substitution pattern and the presence of the bromine atom, which can significantly impact its chemical reactivity and biological properties.

特性

IUPAC Name |

6-bromo-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUCRLHRLJFXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515504 | |

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-82-2 | |

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24088-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。